molecular formula C6H10N4O B2471469 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide CAS No. 934172-72-2

2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No. B2471469
CAS RN: 934172-72-2
M. Wt: 154.173
InChI Key: BUHBUFXTSJXHLR-UHFFFAOYSA-N
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Description

“2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide” is a chemical compound that has been studied for its potential use as an androgen receptor antagonist . It is part of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives .


Synthesis Analysis

The compound is synthesized from ethylchloroacetate and 1H-pyrazole. The resulting compound is then refluxed with hydrazine hydrate to get 2-(1H-pyrazol-1-yl)acetohydrazide .


Molecular Structure Analysis

The molecular structure of “2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide” is characterized by the presence of a pyrazole ring, a methyl group, and an acetohydrazide group .


Physical And Chemical Properties Analysis

The compound is a light yellow solid with a melting point of 93–96°C . Its molecular weight is 154.17 .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, affects millions of people globally. The causative agent, Leishmania, can be transmitted through sandfly bites. Researchers have evaluated the antileishmanial activity of 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide derivatives. Notably, compound 13 displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies supported its efficacy against Leishmania parasites.

Antimalarial Potential

Malaria, caused by Plasmodium strains transmitted via mosquito bites, remains a global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. However, hydrazine-coupled pyrazole derivatives, including 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide , show promise. Compounds 14 and 15 exhibited significant inhibition against Plasmodium berghei in vivo .

Androgen Receptor (AR) Signaling Inhibition

In prostate cancer therapy, blocking AR signaling is crucial. Researchers designed and synthesized a series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives . These compounds were evaluated for their biological activities, particularly their impact on AR signaling in PC-3 cells .

NAMPT Inhibition

Compound 21, derived from 2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide , demonstrated effective NAMPT (nicotinamide phosphoribosyltransferase) inhibition. This property is relevant for potential therapeutic applications .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

2-(5-methylpyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-5-2-3-8-10(5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHBUFXTSJXHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide

Synthesis routes and methods

Procedure details

As described for example 112a, (5-methyl-pyrazol-1-yl)-acetic acid ethyl ester in ethanol was reacted with hydrazine hydrate (2 equivalents) and the resulting mixture was heated under reflux for 8 h. The mixture was cooled to rt and the precipitated product was filtered off, dried and crystallized from toluene. The title compound (95% purity, based on NMR) was obtained as a white solid (yield: 45%). 1H-NMR (300 MHz, DMSO): δ=2.24 (s, 3H), 4.29 (s, 2H), 4.65 (s, 2H), 6.00 (d, J=1 Hz, 1H), 7.55 (d, J=1 Hz, 1H), 9.27 (s, 1H).
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